Ciluprevir Ciluprevir The compound, named BILN 2061, is an orally active inhibitor of the HCV NS3 protease and the first member of this new drug class to be tested in humans.
Ciluprevir is an orally bioavailable, peptidomimetic, macrocyclic compound with activity against hepatitis C virus (HCV). Ciluprevir binds non-covalently to the active center of the HCV NS3-4A serine protease and prevents processing of viral proteins required for replication.
Brand Name: Vulcanchem
CAS No.: 300832-84-2
VCID: VC0523773
InChI: InChI=1S/C40H50N6O8S/c1-23(2)41-38-43-32(22-55-38)31-19-34(28-16-15-26(52-3)17-30(28)42-31)53-27-18-33-35(47)45-40(37(49)50)20-24(40)11-7-5-4-6-8-14-29(36(48)46(33)21-27)44-39(51)54-25-12-9-10-13-25/h7,11,15-17,19,22-25,27,29,33H,4-6,8-10,12-14,18,20-21H2,1-3H3,(H,41,43)(H,44,51)(H,45,47)(H,49,50)/t24-,27-,29+,33+,40-/m1/s1
SMILES: CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O
Molecular Formula: C40H50N6O8S
Molecular Weight: 774.9 g/mol

Ciluprevir

CAS No.: 300832-84-2

Cat. No.: VC0523773

Molecular Formula: C40H50N6O8S

Molecular Weight: 774.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ciluprevir - 300832-84-2

CAS No. 300832-84-2
Molecular Formula C40H50N6O8S
Molecular Weight 774.9 g/mol
IUPAC Name (1S,4R,6S,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid
Standard InChI InChI=1S/C40H50N6O8S/c1-23(2)41-38-43-32(22-55-38)31-19-34(28-16-15-26(52-3)17-30(28)42-31)53-27-18-33-35(47)45-40(37(49)50)20-24(40)11-7-5-4-6-8-14-29(36(48)46(33)21-27)44-39(51)54-25-12-9-10-13-25/h7,11,15-17,19,22-25,27,29,33H,4-6,8-10,12-14,18,20-21H2,1-3H3,(H,41,43)(H,44,51)(H,45,47)(H,49,50)/t24-,27-,29+,33+,40-/m1/s1
Standard InChI Key PJZPDFUUXKKDNB-XJTCTOBSSA-N
Isomeric SMILES CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6C=CCCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O
SMILES CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O
Canonical SMILES CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O
Appearance Solid powder

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ciluprevir (C<sub>40</sub>H<sub>50</sub>N<sub>6</sub>O<sub>8</sub>S) features a 15-membered macrocyclic scaffold constrained by a cyclopropane ring, optimizing binding to the NS3 active site (Figure 1) . Key structural elements include:

  • P1-P3 macrocycle: Mimics the natural NS3 substrate while enhancing metabolic stability

  • Quinoline-thiazole moiety: Engages S2-S4 pockets via π-π stacking and hydrogen bonds

  • C-terminal carboxylic acid: Critical for coordinating the catalytic serine (Ser139)

The absolute stereochemistry at five chiral centers (2R,6S,13aS,14aR,16aS) is essential for potency, with enantiomers showing >100-fold reduced activity .

Physicochemical Profile

PropertyValueSource
Molecular weight774.93 g/mol
LogP4.1 (predicted)
Aqueous solubility0.02 mg/mL (pH 7.4)
Protein binding97–99% (albumin)
Metabolic stabilityt<sub>1/2</sub> = 3.5h (human microsomes)

The high lipophilicity (clogP 5.2) necessitated formulation optimizations but contributed to exceptional cell permeability .

Mechanism of Action and Antiviral Activity

NS3/4A Protease Inhibition

Ciluprevir binds the NS3 active site through a multistep process:

  • Initial docking: Quinoline-thiazole group occupies S2-S4 subsites

  • Macrocycle positioning: Cyclopropane ring induces conformational strain, optimizing fit

  • Carboxylate coordination: Forms hydrogen bonds with Ser139-His57 catalytic dyad

This non-covalent, reversible inhibition prevents cleavage of the HCV polyprotein at NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions, halting viral replication .

Genotypic and Phenotypic Potency

In vitro activity against HCV replicons:

GenotypeEC<sub>50</sub> (nM)Fold Resistance (R155K)
1a1.5550
1b0.66320
2a80>1000
3a90>1000
Data compiled from

The >50-fold reduced potency against non-genotype 1 viruses stemmed from residue variations in the NS3 S2 pocket (e.g., Arg155 in GT1 vs. Gln/Glu in GT2/3) .

Clinical Development and Discontinuation

Phase I/II Trial Outcomes

ParameterValue (200 mg BID)Source
Day 2 viral decline2.8–3.1 log<sub>10</sub> IU/mL
Viral rebound (Day 14)68% (monotherapy)
QTc prolongation8–12 ms (dose-dependent)

Preclinical Toxicity Findings

Chronic toxicity studies in rhesus macaques (4 weeks, 100 mg/kg/day) revealed:

  • Cardiac lesions: Focal myocardial necrosis in 5/6 animals

  • Biomarkers: 3-fold increase in troponin I levels

  • Histopathology: Mitochondrial swelling in cardiomyocytes

Mechanistic studies attributed toxicity to off-target inhibition of mitochondrial alanyl-tRNA synthetase, disrupting oxidative phosphorylation .

Resistance Profile and Viral Escape

Common Resistance Mutations

MutationFold Change (EC<sub>50</sub>)Clinical Prevalence
R155K55041%
A156T>100029%
D168V22018%
Data from genotype 1a replicon models

The R155K mutation introduced steric clashes with the cyclopropane ring, while A156T disrupted hydrophobic interactions in the S1 pocket .

Resistance Mitigation Strategies

  • Combination therapy: Early trials paired ciluprevir with peginterferon/ribavirin, reducing breakthrough rates from 68% to 12%

  • High genetic barrier: The requirement for double mutations (R155K+D168V) in some isolates delayed resistance emergence

Pharmacokinetics and Metabolism

Absorption and Distribution

ParameterValue (10 mg dose)Source
C<sub>max</sub>1189 ng/mL
T<sub>max</sub>2–3 h
AUC<sub>0-24</sub>9800 ng·h/mL
V<sub>d</sub>23 L/kg

Food increased bioavailability by 2.3-fold via enhanced lymphatic transport . The extensive tissue distribution (V<sub>d</sub> >20 L/kg) correlated with observed CNS and cardiac penetration .

Metabolic Pathways

Ciluprevir undergoes CYP3A4-mediated oxidation at three sites:

  • Quinoline ring: O-demethylation (major)

  • Cyclopentyl group: Hydroxylation

  • Thiazole moiety: S-oxidation

Co-administration with CYP3A inhibitors (e.g., ritonavir) increased AUC by 8-fold, necessitating dose adjustments .

Legacy and Future Directions

Though discontinued, ciluprevir's development yielded critical insights:

  • Proof-of-concept for NS3-targeted DAAs

  • Structural templates for second-generation macrocyclics (e.g., glecaprevir)

  • Safety benchmarks prompting rigorous cardiac screening in DAA pipelines

Recent studies repurpose ciluprevir's scaffold for SARS-CoV-2 M<sup>pro</sup> inhibition (IC<sub>50</sub> 2.1 μM) , demonstrating enduring chemical utility.

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